4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
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Overview
Description
4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-B]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyridine moiety. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of hydrazine with β-keto esters or β-diketones to form the pyrazole core.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas to reduce specific functional groups.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in the development of new drugs for treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
1-Ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
Uniqueness: 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and biological activity
Properties
IUPAC Name |
4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-14-9-7(5(2)13-14)8(11)6(4-12-9)10(15)16/h4H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAVNZSWEJMUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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